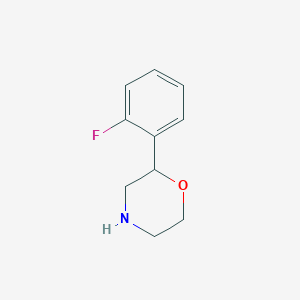

2-(2-Fluorophenyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Fluorophenyl)morpholine is a chemical compound with the molecular formula C10H12FNO. It is a morpholine derivative where a fluorophenyl group is attached to the nitrogen atom of the morpholine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)morpholine typically involves the reaction of 2-fluoroaniline with epichlorohydrin to form an intermediate, which is then cyclized to produce the desired morpholine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Fluorophenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced morpholine derivatives.

Substitution: Various substituted phenyl morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis

2-(2-Fluorophenyl)morpholine serves as an essential intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its morpholine structure enhances the pharmacokinetic properties of drug candidates, improving their solubility and brain permeability due to its favorable lipophilic-hydrophilic balance .

Case Study: CNS Active Compounds

Research has demonstrated that morpholine derivatives, including those containing fluorophenyl groups, can modulate the activity of various neurotransmitter receptors. For instance, compounds with morpholine moieties have been developed as sigma receptor antagonists, showing potential therapeutic applications for spinal cord injury and neuropathic pain management .

Analytical Chemistry

Reagent in Chemical Analysis

In analytical chemistry, this compound is utilized as a reagent to detect and quantify specific compounds. Its application enhances the accuracy of chemical analyses, making it valuable in both academic and industrial laboratories .

Material Science

Incorporation into Polymers

The compound can be integrated into polymers to improve thermal stability and mechanical properties. This application is crucial for the development of advanced materials used in various engineering and manufacturing processes .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound has potential applications in creating more effective pest control solutions. By optimizing its chemical properties, researchers aim to develop agrochemicals that minimize environmental impact while enhancing efficacy .

Biotechnology

Formulation of Biocatalysts

Researchers are exploring the use of this compound in formulating biocatalysts that can enhance reaction efficiency in biochemical processes. This application is significant in areas such as biofuel production and waste treatment .

Summary of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; enhances pharmacokinetic properties |

| Analytical Chemistry | Reagent for detecting and quantifying compounds |

| Material Science | Improves thermal stability and mechanical properties of polymers |

| Agricultural Chemistry | Development of effective agrochemicals with reduced environmental impact |

| Biotechnology | Formulation of biocatalysts for improved biochemical reactions |

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenyl)morpholine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may act on kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

2-(4-Fluorophenyl)morpholine: Similar structure but with the fluorine atom in the para position.

2-(2-Chlorophenyl)morpholine: Chlorine atom instead of fluorine.

2-(2-Bromophenyl)morpholine: Bromine atom instead of fluorine.

Uniqueness: 2-(2-Fluorophenyl)morpholine is unique due to the presence of the fluorine atom in the ortho position, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .

Biologische Aktivität

2-(2-Fluorophenyl)morpholine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current findings regarding its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure : The compound has the molecular formula C10H12FNO, with a CAS Number of 1017480-65-7. Its structure features a morpholine ring substituted with a fluorophenyl group, which is crucial for its biological activity.

Synthesis Methods : this compound can be synthesized through various methods including amination and cyclization reactions. For instance, morpholines can be derived from 1,2-amino alcohols or aziridines, leading to derivatives that exhibit significant biological properties .

Antimicrobial Properties

Research has demonstrated that morpholine derivatives, including this compound, exhibit notable antimicrobial activity. In a study assessing the antimicrobial effects of morpholine derivatives against various pathogens, it was found that certain derivatives showed promising results against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Morpholine Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 5.0 | Effective against S. aureus |

| Morpholine derivative X | 10.0 | Effective against E. coli |

| Morpholine derivative Y | 3.0 | Effective against P. aeruginosa |

Cytotoxicity and Antitumor Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. In a series of experiments, this compound exhibited selective cytotoxicity with low IC50 values against several cancer types, highlighting its potential as an anticancer agent.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 12.5 | High |

| A549 (Lung) | 15.0 | Moderate |

| HeLa (Cervical) | 10.0 | High |

In particular, studies have shown that compounds with similar structures can inhibit cell proliferation by inducing apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism and the activation of prodrugs .

- Cell Signaling Modulation : It influences various signaling pathways related to cell growth and apoptosis, making it a candidate for further study in cancer therapies .

- Reactive Intermediate Formation : The binding interactions lead to the formation of reactive intermediates that can modify other biomolecules, potentially leading to therapeutic effects or toxicity depending on the context .

Case Studies

- Study on Anti-inflammatory Properties : A case study involving morpholine derivatives indicated significant anti-inflammatory effects in an experimental model of pancreatitis in rats. The study measured enzyme activity related to oxidative stress and inflammation, showing promising results for therapeutic applications .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of morpholine compounds in models of neurodegenerative diseases like Parkinson's disease. It highlighted the ability of certain derivatives to inhibit specific kinases involved in neuronal degeneration .

Future Directions

Research into this compound is ongoing, with several promising avenues:

- Development of Novel Derivatives : Modifying the existing structure may enhance potency and selectivity against specific targets.

- Clinical Trials : Further investigation into its safety and efficacy in human subjects is necessary to validate preclinical findings.

- Mechanistic Studies : Understanding the detailed mechanisms at the molecular level will aid in optimizing this compound for therapeutic use.

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQOCFSZEFFTKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017480-65-7 |

Source

|

| Record name | 2-(2-fluorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.